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Compound of Interest

Compound Name: 3-Hydroxypropanamide

Cat. No.: B015828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
hydroxypropanamide (CAS No: 2651-43-6), a valuable building block in organic synthesis

and drug discovery. Due to the limited availability of public experimental spectra, this document

combines predicted data with established spectroscopic principles to offer a detailed analysis of

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 3-
hydroxypropanamide.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.7 Triplet 2H -CH₂-OH

~2.4 Triplet 2H -CH₂-C(O)NH₂

~7.0 - 7.5 Broad Singlet 1H -C(O)NH₂ (one H)

~6.5 - 7.0 Broad Singlet 1H -C(O)NH₂ (one H)

~4.0 Broad Singlet 1H -OH

Note: Chemical shifts are referenced to a standard (e.g., TMS). The amide and hydroxyl proton

signals may be broad and their chemical shifts can be highly dependent on solvent and

concentration.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~175 C=O (Amide Carbonyl)

~60 -CH₂-OH

~38 -CH₂-C(O)NH₂

Table 3: Expected IR Absorption Bands
Wavenumber
(cm⁻¹)

Functional Group Vibrational Mode Intensity

3400-3200 O-H & N-H Stretching Strong, Broad

3000-2850 C-H Stretching Medium

~1670 C=O Stretching (Amide I) Strong

~1640 N-H Bending (Amide II) Medium

~1420 C-N Stretching Medium

~1050 C-O Stretching Strong
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Table 4: Expected Mass Spectrometry Fragmentation
m/z Fragment Ion Comments

89 [C₃H₇NO₂]⁺ Molecular Ion (M⁺)

72 [M - NH₃]⁺ Loss of ammonia

71 [M - H₂O]⁺ Loss of water

44 [C(O)NH₂]⁺ Amide fragment

45 [CH₂OH]⁺ Hydroxymethyl fragment

31 [CH₂OH]⁺
Loss of CO from amide

fragment

Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing spectroscopic data.

The following sections outline generalized procedures for obtaining NMR, IR, and MS data for

a compound like 3-hydroxypropanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 3-hydroxypropanamide.

Methodology:

Sample Preparation:

Dissolve approximately 5-10 mg of 3-hydroxypropanamide in 0.6-0.7 mL of a deuterated

solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical and will affect the

chemical shifts of exchangeable protons (OH and NH₂).

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for

chemical shift calibration (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):
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Spectrometer: 400 MHz or higher field strength for better resolution.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K (25 °C).

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Temperature: 298 K (25 °C).

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the reference standard.

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Analyze coupling patterns (multiplicities) to deduce connectivity.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in 3-hydroxypropanamide.

Methodology:

Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of 3-hydroxypropanamide (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a

fine powder and press it into a transparent pellet using a hydraulic press.

Liquid/Solid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the

sample directly onto the ATR crystal.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition and Analysis:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify characteristic absorption bands and assign them to specific functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-
hydroxypropanamide.
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Methodology:

Sample Preparation:

Dissolve a small amount of 3-hydroxypropanamide in a suitable volatile solvent (e.g.,

methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

Instrumentation and Analysis:

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft

ionization technique that is likely to show the molecular ion, while EI is a hard ionization

technique that will produce more fragmentation.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Mass Range: Scan from m/z 30 to 200.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxypropanamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015828#spectroscopic-data-of-3-
hydroxypropanamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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